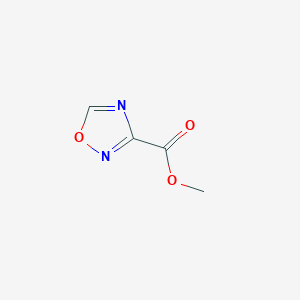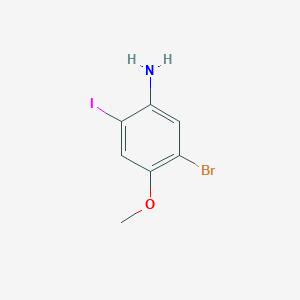
4-Brom-2-ethoxy-1-fluorbenzol
Übersicht
Beschreibung
4-Bromo-2-ethoxy-1-fluorobenzene is an organic compound characterized by a benzene ring substituted with a bromo group at the 4-position, an ethoxy group at the 2-position, and a fluoro group at the 1-position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-ethoxy-1-fluorobenzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the development of pharmaceuticals and agrochemicals. Its applications extend to the fields of material science, where it is used in the synthesis of advanced polymers and coatings.
Wirkmechanismus
Target of Action
The primary targets of 4-Bromo-2-ethoxy-1-fluorobenzene are the benzylic positions in organic compounds . These positions are particularly reactive due to their ability to stabilize radicals and carbocations through resonance with the aromatic ring .
Mode of Action
4-Bromo-2-ethoxy-1-fluorobenzene interacts with its targets primarily through free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, a hydrogen atom is removed from the benzylic position, forming a radical that can be resonance stabilized . This radical can then react with other molecules, leading to various downstream effects .
Biochemical Pathways
The removal of a hydrogen atom from the benzylic position and the subsequent formation of a radical can trigger a series of reactions in the biochemical pathway . These reactions can include further substitutions and oxidations, leading to the formation of new compounds . The exact downstream effects depend on the specific conditions and reactants present .
Pharmacokinetics
Like many other organic compounds, its bioavailability is likely to be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .
Result of Action
The molecular and cellular effects of 4-Bromo-2-ethoxy-1-fluorobenzene’s action depend on the specific reactions it undergoes. For example, in a free radical reaction, the formation of a radical at the benzylic position can lead to the creation of new bonds and the formation of new compounds .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-ethoxy-1-fluorobenzene can be influenced by various environmental factors. For instance, the rate of free radical reactions can be affected by the presence of light and heat . Additionally, the compound’s stability may be influenced by factors such as pH and the presence of other reactive substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxy-1-fluorobenzene typically involves the halogenation of benzene derivatives
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of catalysts and controlled reaction conditions to achieve the desired substitution pattern on the benzene ring.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-ethoxy-1-fluorobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are typically performed using strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Formation of 4-bromo-2-ethoxy-1-fluorobenzoic acid.
Reduction: Formation of 4-bromo-2-ethoxy-1-fluorobenzene derivatives with reduced functional groups.
Substitution: Introduction of additional substituents on the benzene ring, leading to various derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluorobenzene
2-ethoxy-1-fluorobenzene
4-bromo-2-ethoxybenzene
2-fluoro-4-bromophenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
4-bromo-2-ethoxy-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMCMYYZINDARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733177 | |
| Record name | 4-Bromo-2-ethoxy-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900174-64-3 | |
| Record name | 4-Bromo-2-ethoxy-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

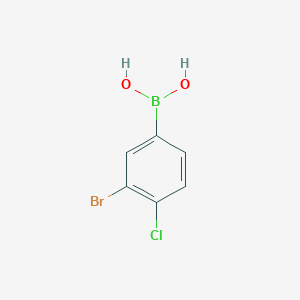
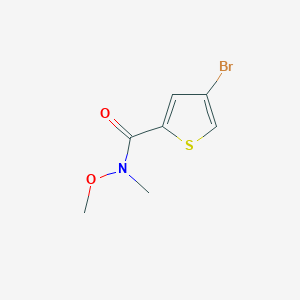

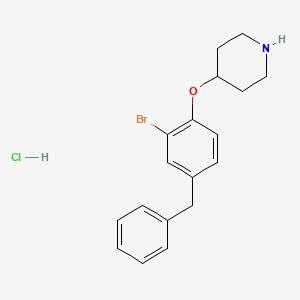
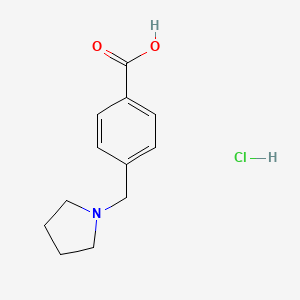

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B1526310.png)




